

# Introduction: Beyond Encapsulation - A New Paradigm in Cyclodextrin Functionality

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *6-Deoxy-6-thio-*b*-cyclodextrin*

Cat. No.: B8199823

[Get Quote](#)

For decades, cyclodextrins (CDs) have been foundational excipients in pharmaceutical development, prized for their unique truncated cone structure that features a hydrophilic exterior and a lipophilic inner cavity.<sup>[1][2]</sup> This architecture allows them to form inclusion complexes with poorly soluble drug molecules, effectively enhancing their solubility, stability, and bioavailability.<sup>[1][3]</sup> While this encapsulation property is highly valuable, the native cyclodextrin molecule is limited in its ability to interact directly and protractedly with biological tissues. They are generally considered non-mucoadhesive.<sup>[4]</sup>

The advent of thiolated cyclodextrins, or thiomers, represents a significant evolution in their application, transforming them from passive carriers into active, functional excipients.<sup>[5]</sup> Thiolation involves the covalent attachment of sulfur-containing (thiol) moieties to the cyclodextrin backbone.<sup>[6]</sup> This modification imbues the cyclodextrin with a suite of powerful new properties, most notably a dramatic increase in mucoadhesion.<sup>[5][7]</sup> By forming covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, thiolated CDs can adhere strongly to mucosal surfaces, significantly prolonging the residence time of the associated drug at the site of absorption.<sup>[4][8]</sup> This guide provides a comprehensive technical overview of the synthesis, characterization, properties, and applications of these advanced drug delivery vehicles.

## Synthesis of Thiolated Cyclodextrins: A Structural Overview

The creation of thiolated cyclodextrins involves chemically modifying the hydroxyl groups on the native CD backbone. Several synthetic strategies have been developed, each with distinct advantages concerning reaction conditions, degree of thiolation, and the nature of the resulting conjugate. The choice of method is critical as it dictates the final properties of the thiomers, such as its charge (non-ionic, cationic, or anionic) and mucoadhesive strength.[\[9\]](#)

## Common Synthetic Pathways

A variety of methods are employed to introduce thiol groups onto the cyclodextrin structure. These include direct thiolation, multi-step conjugation reactions, and modern energy-assisted techniques.

| Synthesis Method    | Thiolating Agent / Key Reagents                      | Resulting Charge | Key Characteristics                                                                                                                                                        | References                                                    |
|---------------------|------------------------------------------------------|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| Direct Thiolation   | Phosphorus Pentasulfide ( $P_4S_{10}$ ) in Sulfolane | Non-ionic        | A direct method resulting in a non-ionic thiomer (CD-SH). <a href="#">[9]</a> <a href="#">[10]</a>                                                                         | <a href="#">[9]</a> <a href="#">[10]</a>                      |
| Reductive Amination | Sodium Periodate ( $NaIO_4$ ), Cysteamine            | Cationic         | Involves oxidative ring-opening followed by coupling, resulting in a positively charged thiomer (CD-Cya). <a href="#">[9]</a> <a href="#">[11]</a><br><a href="#">[12]</a> | <a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| Esterification      | Mercaptosuccinic Acid (CD-MSA)                       | Anionic          | Forms an ester linkage, introducing a carboxyl group and thus a negative charge.<br><a href="#">[9]</a>                                                                    | <a href="#">[9]</a>                                           |
| Thiourea-Mediated   | Thiourea, HCl                                        | Non-ionic        | A method that can be performed in aqueous acidic conditions, sometimes with microwave assistance for a greener process.<br><a href="#">[7]</a> <a href="#">[13]</a>        | <a href="#">[7]</a> <a href="#">[13]</a>                      |

---

|                         |                                                                                      |           |                                                                                                                                                            |
|-------------------------|--------------------------------------------------------------------------------------|-----------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Two-Step<br>Bromination | N-bromosuccinimid<br>e (NBS),<br>Triphenylphosphine (Ph <sub>3</sub> P),<br>Thiourea | Non-ionic | A two-step process where hydroxyl groups are first replaced by bromine, then substituted with thiol groups.<br><a href="#">[5]</a><br><a href="#">[14]</a> |
|                         |                                                                                      |           |                                                                                                                                                            |

---

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a thiolated cyclodextrin.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for thiolated cyclodextrin synthesis and characterization.

## Experimental Protocol: Synthesis of Thiolated $\beta$ -CD via Phosphorus Pentasulfide

This protocol is based on a well-established method for creating a non-ionic thiolated  $\beta$ -cyclodextrin.<sup>[10]</sup> The causality behind this choice is its directness and the production of a non-ionic product, which generally exhibits lower cytotoxicity compared to cationic variants.<sup>[5]</sup>

### Materials:

- Native  $\beta$ -Cyclodextrin ( $\beta$ -CD)
- Phosphorus pentasulfide ( $P_4S_{10}$ )
- Sulfolane
- Triethylamine
- Demineralized water (ice-cold)
- Nitrogen ( $N_2$ ) gas supply

### Procedure:

- In a 50 mL round-bottom flask, dissolve native  $\beta$ -CD (0.5 g) and  $P_4S_{10}$  (2.4 g) in 15 mL of sulfolane.
- Add triethylamine (1 mL) to the solution.
- Purge the flask with  $N_2$  gas to create an inert atmosphere. This is critical to prevent premature oxidation of the thiol groups that will be formed.
- Heat the solution to 130 °C and stir for 2 hours under the inert atmosphere.

- Reduce the temperature to 80 °C and slowly add ice-cold demineralized water. This step quenches the reaction and precipitates the product.
- Centrifuge the resulting suspension at 12,500 rpm at 2 °C.
- Discard the supernatant and wash the precipitate with additional ice-cold water.
- Dry the final product until a constant weight is achieved.

## Physicochemical Characterization: Validating the Synthesis

Rigorous characterization is essential to confirm the successful synthesis and to quantify the key functional parameters of the thiolated cyclodextrin.

## Structural Confirmation: FTIR and NMR Spectroscopy

- Fourier-Transform Infrared (FTIR) Spectroscopy: Successful thiolation is confirmed by the appearance of a characteristic peak corresponding to the S-H bond stretch, typically observed around 2692  $\text{cm}^{-1}$ .<sup>[13]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the covalent attachment of the thiol-containing ligand and to verify that the core cyclodextrin structure remains intact.<sup>[7][9][10]</sup> For instance,  $^1\text{H}$  NMR spectra of thiolated  $\beta$ -CD may show a broad singlet between 1.18-2.07 ppm corresponding to the SH proton.<sup>[10]</sup>

## Quantification of Thiol Groups: The Ellman's Test

The Ellman's test is the gold standard for quantifying free sulphhydryl (-SH) groups. The principle relies on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) with a thiol group, which cleaves the disulfide bond to produce 2-nitro-5-thiobenzoate ( $\text{TNB}^{2-}$ ).  $\text{TNB}^{2-}$  is a yellow-colored anion that can be quantified spectrophotometrically at 450 nm.<sup>[10]</sup>

### Experimental Protocol: Ellman's Test

- Prepare a standard curve using known concentrations of cysteine.
- Dissolve 1 mg of the thiolated cyclodextrin sample in 250  $\mu\text{L}$  of Ellman's buffer.

- Add 500  $\mu$ L of Ellman's reagent (0.33 mg/mL in buffer).
- Incubate the solution for 2 hours in the dark to ensure complete reaction.
- Centrifuge the solution at 13,400 rpm for 5 minutes.
- Transfer 100  $\mu$ L of the supernatant to a 96-well plate.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of thiol groups (in  $\mu$ mol/g) by comparing the sample's absorbance to the cysteine standard curve.[\[10\]](#)

The degree of thiolation is a critical parameter, with values ranging from 243 to over 4244  $\mu$ mol/g depending on the synthesis method and cyclodextrin type.[\[9\]\[15\]](#)

## The Mechanism of Action: How Thiolation Enhances Performance

The introduction of thiol groups fundamentally alters the interaction of cyclodextrins with biological surfaces, particularly mucus layers.

### Mucoadhesion via Disulfide Bond Formation

Mucus is a viscoelastic gel composed primarily of water, salts, and glycoproteins called mucins. Mucins contain cysteine-rich subdomains.[\[4\]](#) The primary mechanism of mucoadhesion for thiolated polymers is the formation of covalent disulfide bonds between the thiol groups on the cyclodextrin and the cysteine residues in mucin.[\[5\]\[8\]](#) This is a dynamic process involving thiol/disulfide exchange reactions, which anchor the drug carrier to the mucus layer, significantly increasing its residence time.[\[16\]](#)

Caption: Mechanism of mucoadhesion via disulfide bond formation.

This enhanced adhesion translates into quantifiable improvements in performance.

| Property               | Improvement with Thiolated CDs                                                | Rationale                                                                                                          | References |
|------------------------|-------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|------------|
| Mucus Viscosity        | 5.6 to 17.8-fold increase in dynamic viscosity compared to native CDs.[9][17] | The cross-linking between thiomers and mucin chains increases the overall viscosity of the mucus/polymer mixture.  | [6][9][17] |
| Mucosal Residence Time | 26 to 49-fold improvement on porcine mucosa.[6][11]                           | Covalent bonding provides a much stronger anchor than weaker, non-covalent interactions, resisting mucus turnover. | [6][11]    |
| Oral Bioavailability   | 4.9-fold improved oral bioavailability of Furosemide.[15]                     | Prolonged GI residence time allows for greater drug absorption.[15]                                                | [15][16]   |
| Ocular Bioavailability | 11.7-fold enhancement in the AUC of Dexamethasone eye drops.[18]              | Increased precorneal residence time prevents rapid clearance by blinking and tear turnover.                        | [18]       |

## Advanced Strategy: S-Protection

A key challenge for thiomers is the premature oxidation of thiol groups into inactive disulfide bonds before they reach the target mucosa.[4][8] To overcome this, an advanced strategy known as S-protection has been developed. The thiol groups are temporarily protected with a moiety like 2-mercaptopethanesulfonic acid (MESNA).[4][10] These S-protected thiomers are less reactive, allowing them to diffuse deeper into the mucus layer before the protecting group is displaced, liberating the thiol to form strong disulfide bonds with the mucin.[4][10] This results

in even greater mucus diffusion and enhanced mucoadhesion compared to unprotected thiomers.[10]

## Applications in Advanced Drug Delivery

The unique properties of thiolated cyclodextrins have positioned them as versatile excipients for a range of challenging drug delivery applications.

- **Oral Delivery:** The primary challenge in oral drug delivery is the short gastrointestinal (GI) transit time.[16] Thiolated CDs significantly prolong GI residence. In vivo studies in rats showed that 4 hours after oral administration, there was a 19.4-fold higher quantity of per-thiolated  $\beta$ -CD in the stomach compared to unmodified  $\beta$ -CD.[16]
- **Ocular Delivery:** The rapid clearance of drugs from the eye surface is a major barrier. Thiolated hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD-SH) has been shown to increase the precorneal residence time of dexamethasone by 4-fold in rabbits, leading to sustained high levels of the drug in the aqueous humour.[18]
- **Buccal and Intra-Oral Delivery:** Thiolated  $\beta$ -CDs show dramatically improved retention on porcine buccal mucosa (up to 34.5-fold), making them ideal for delivering drugs like miconazole nitrate for local oral applications.[11]
- **Topical Delivery:** The adhesive properties extend beyond mucus. Thiolated  $\beta$ -CDs can form covalent bonds with the disulfide bridges in hair keratin, providing a platform for the sustained topical delivery of drugs like Minoxidil for treating alopecia.[12]
- **Controlled Release Systems:** The disulfide bonds formed between thiolated CD molecules can create a cross-linked network, forming a hydrogel in-situ. This network can physically entrap a drug, leading to a slow, diffusion-controlled release profile.[1][19]

## Biocompatibility and Safety Profile

For any pharmaceutical excipient, a strong safety profile is paramount. The biocompatibility of thiolated CDs has been evaluated using various in vitro and in vivo models.

- **Cytotoxicity:** Generally, non-ionic thiolated CDs exhibit low cytotoxicity.[5] For example, 0.5% (m/v) solutions of non-ionic  $\beta$ -CD-Cys conjugates and S-protected  $\beta$ -CD showed no

significant toxic effects on Caco-2 cells within specified time frames.[10][11] In contrast, some cationic thiolated CDs have been shown to exhibit cytotoxicity, a factor that must be considered during formulation development.[9]

- **Hemolysis:** Hemolysis assays, which measure the lysis of red blood cells, indicate that non-ionic and anionic thiolated CDs are largely non-hemolytic, whereas cationic versions may induce hemolysis.[9]
- **In Vivo Safety:** Acute oral toxicity studies in albino rats have confirmed the safe use of certain thiolated  $\beta$ -CDs, with no toxic effects observed in vital organs.[13]

The cytotoxicity of thiolated 2-methyl- $\beta$ -cyclodextrin (M $\beta$ CD-SH) was found to be comparable to its unmodified parent molecule, with high IC<sub>50</sub> values of 30.0 mg/mL and 27.7 mg/mL, respectively, on fibroblast cells.[7][20] This indicates that the thiolation process itself does not inherently impart significant toxicity.

## Conclusion and Future Outlook

Thiolated cyclodextrins represent a powerful class of multifunctional excipients that significantly expand the utility of cyclodextrin technology. By integrating the inclusion complexation capabilities of the CD core with the mucoadhesive and in-situ gelling properties conferred by thiolation, these novel materials offer elegant solutions to long-standing challenges in drug delivery, such as poor drug solubility and short residence time at absorption sites.

Future research is likely to focus on optimizing synthesis methods to achieve even greater control over the degree and site of thiolation, exploring novel S-protection groups for enhanced stability and mucus penetration, and expanding their application to the delivery of biologics, such as peptides and proteins. As our understanding of the intricate interactions between these thiomers and biological barriers deepens, thiolated cyclodextrins are poised to become indispensable tools in the development of next-generation controlled-release and targeted drug delivery systems.

## References

- Ghanbarzadeh, S., Valizadeh, H., & Zakeri-Milani, P. (2023). Thiolated cyclodextrins: A comparative study of their mucoadhesive properties. *International Journal of Pharmaceutics*, 636, 122839. [\[Link\]](#)

- Anwary, M. A., et al. (2020). Synthesis and characterization of thiol modified beta cyclodextrin, its biocompatible analysis and application as a modified release carrier of ticagrelor. *Biomedical Materials*, 16(1), 015023. [\[Link\]](#)
- Iqbal, J., et al. (2015). Synthesis and characterization of thiolated  $\beta$ -cyclodextrin as a novel mucoadhesive excipient for intra-oral drug delivery. *Carbohydrate Polymers*, 132, 455-463. [\[Link\]](#)
- Leitner, S., et al. (2024). Enhanced Mucoadhesion of Thiolated  $\beta$ -Cyclodextrin by S-Protection with 2-Mercaptoethanesulfonic Acid. *ACS Omega*. [\[Link\]](#)
- Leitner, S., et al. (2024). Enhanced Mucoadhesion of Thiolated  $\beta$ -Cyclodextrin by S-Protection with 2-Mercaptoethanesulfonic Acid. *ACS Omega*, 9(5), 5835-5845. [\[Link\]](#)
- Grassiri, B., et al. (2022). Thiolated 2-Methyl- $\beta$ -Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization. *Polymers*, 14(15), 3170. [\[Link\]](#)
- Hussain, S., et al. (2018). Non-ionic thiolated cyclodextrins – the next generation. *Drug Design, Development and Therapy*, 12, 2093-2105. [\[Link\]](#)
- Hussain, S., et al. (2018). Non-ionic thiolated cyclodextrins – the next generation. *Drug Design, Development and Therapy*, 12, 2093–2105. [\[Link\]](#)
- Ghanbarzadeh, S., Valizadeh, H., & Zakeri-Milani, P. (2023). Thiolated cyclodextrins: A comparative study of their mucoadhesive properties. *International Journal of Pharmaceutics*, 636, 122839. [\[Link\]](#)
- Fenyvesi, E. (2022). Per-thiolated cyclodextrins: Nanosized drug carriers providing a prolonged gastrointestinal residence time. *Cyclodextrin News*. [\[Link\]](#)
- Muñoz-Tébar, N., et al. (2015). Synthesis of a Thiol- $\beta$ -cyclodextrin, a Potential Agent for Controlling Enzymatic Browning in Fruits and Vegetables. *Journal of Agricultural and Food Chemistry*, 63(18), 4634-4641. [\[Link\]](#)
- Jacob, S., & Nair, A. B. (2018). Cyclodextrins for Oral Controlled Release. *Advanced Technologies for Oral Controlled Release*. [\[Link\]](#)

- ResearchGate. (n.d.). Mucoadhesion: representation of the molecular interaction mechanism of M $\beta$ CD-SH derivative and mucins. [\[Link\]](#)
- Asim, M. H., et al. (2021). Per-6-Thiolated Cyclodextrins: A Novel Type of Permeation Enhancing Excipients for BCS Class IV Drugs. *Pharmaceutics*, 13(10), 1544. [\[Link\]](#)
- Din, F. U., et al. (2022). Development and Characterization of Thiolated Cyclodextrin-Based Nanoparticles for Topical Delivery of Minoxidil. *Pharmaceutics*, 14(11), 2320. [\[Link\]](#)
- Laki, S., et al. (2021). Thiolated Hydroxypropyl- $\beta$ -cyclodextrin: A Potential Multifunctional Excipient for Ocular Drug Delivery. *Pharmaceutics*, 13(4), 469. [\[Link\]](#)
- ResearchGate. (2022). (PDF) Thiolated 2-Methyl- $\beta$ -Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization. [\[Link\]](#)
- Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. *Pharmaceutics*, 12(11), 1087. [\[Link\]](#)
- Scholarly Publications Leiden University. (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. [\[Link\]](#)
- Asim, M. H., et al. (2022). Per-thiolated cyclodextrins: Nanosized drug carriers providing a prolonged gastrointestinal residence time. ULB. [\[Link\]](#)
- ResearchGate. (2015). Synthesis and characterization of thiolated  $\beta$ -cyclodextrin as a novel mucoadhesive excipient for intra-oral drug delivery. [\[Link\]](#)
- Hossion, A. M., et al. (2020). A pH sensitive thiolated  $\beta$ -cyclodextrin-modified nanoporous gold for controlled release of doxorubicin. *Materials Science and Engineering: C*, 113, 110992. [\[Link\]](#)
- Uddin, M. S., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. *International Journal of Molecular Sciences*, 24(22), 16121. [\[Link\]](#)
- ResearchGate. (n.d.). Cytotoxic effect of thiolated beta-cyclodextrin ( $\beta$ -CD) on Caco-2 cells... [\[Link\]](#)

- Science.gov. (n.d.). cyclodextrin controlled release: Topics by Science.gov. [[Link](#)]
- Chordiya, M. A., & Senthilkumaran, K. (2012). Cyclodextrin In Drug Delivery: A Review. *Research & Reviews in Pharmacy and Pharmaceutical Sciences*. [[Link](#)]
- Hirayama, F., & Uekama, K. (1999). Cyclodextrin-based controlled drug release system. *Advanced Drug Delivery Reviews*, 36(1), 125-141. [[Link](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 2. mdpi.com [[mdpi.com](#)]
- 3. rroij.com [[rroij.com](#)]
- 4. Enhanced Mucoadhesion of Thiolated  $\beta$ -Cyclodextrin by S-Protection with 2-Mercaptoethanesulfonic Acid - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 5. Non-ionic thiolated cyclodextrins – the next generation - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 6. researchgate.net [[researchgate.net](#)]
- 7. Thiolated 2-Methyl- $\beta$ -Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization [[mdpi.com](#)]
- 8. researchgate.net [[researchgate.net](#)]
- 9. researchgate.net [[researchgate.net](#)]
- 10. pubs.acs.org [[pubs.acs.org](#)]
- 11. Synthesis and characterization of thiolated  $\beta$ -cyclodextrin as a novel mucoadhesive excipient for intra-oral drug delivery - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 12. Development and Characterization of Thiolated Cyclodextrin-Based Nanoparticles for Topical Delivery of Minoxidil - PMC [[pmc.ncbi.nlm.nih.gov](#)]

- 13. Synthesis and characterization of thiol modified beta cyclodextrin, its biocompatible analysis and application as a modified release carrier of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Per-6-Thiolated Cyclodextrins: A Novel Type of Permeation Enhancing Excipients for BCS Class IV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 17. Thiolated cyclodextrins: A comparative study of their mucoadhesive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A pH sensitive thiolated  $\beta$ -cyclodextrin-modified nanoporous gold for controlled release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: Beyond Encapsulation - A New Paradigm in Cyclodextrin Functionality]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8199823#introduction-to-thiolated-cyclodextrins]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)